
4-Benzoylpiperazine-1-carboxamide
Vue d'ensemble
Description
4-Benzoylpiperazine-1-carboxamide is a piperazine derivative characterized by a benzoyl group (C₆H₅CO-) at the 4-position and a carboxamide (-CONH₂) moiety at the 1-position of the piperazine ring. Piperazine-based compounds are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets.
Méthodes De Préparation
Stepwise Protection and Functionalization via Boc-Mediated Synthesis
Boc Protection of Piperazine
The synthesis begins with the selective protection of one nitrogen atom in piperazine using di-tert-butyl dicarbonate (Boc₂O). This step, conducted in aromatic hydrocarbons such as toluene at 80–90°C, achieves mono-Boc protection with yields exceeding 85% . The Boc group serves as a temporary protective moiety, enabling selective benzoylation at the opposing nitrogen.
Benzoylation of the Free Amine
The Boc-protected piperazine undergoes benzoylation using benzoyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. Reaction conditions typically involve dichloromethane (DCM) at room temperature, yielding N-Boc-4-benzoylpiperazine with 78% efficiency . This step is critical for introducing the aromatic benzoyl group while preserving the integrity of the Boc-protected amine.
Deprotection of the Boc Group
The tert-butoxycarbonyl group is cleaved using hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA), regenerating the secondary amine at the 1-position. This step proceeds quantitatively (95% yield) , setting the stage for carboxamide formation.
Carboxamide Formation via Formic Acid Activation
The free amine is converted to the carboxamide using formic acid activated by 1,1'-carbonyldiimidazole (CDI). In tetrahydrofuran (THF), CDI facilitates the formation of a formyl imidazolide intermediate, which reacts with the amine to yield 4-benzoylpiperazine-1-carboxamide. This step, though effective, faces challenges due to formic acid’s volatility, resulting in moderate yields (65%) .
Table 1: Reaction Parameters for Stepwise Synthesis
Step | Reagents | Solvent | Temperature | Yield |
---|---|---|---|---|
1 | Boc₂O, Piperazine | Toluene | 80–90°C | 85% |
2 | Benzoyl chloride, TEA | DCM | 25°C | 78% |
3 | HCl in dioxane | Dioxane | 25°C | 95% |
4 | Formic acid, CDI | THF | 25°C | 65% |
Direct Benzoylation of Preformed Piperazine-1-carboxamide
Synthesis of Piperazine-1-carboxamide
Piperazine-1-carboxamide is synthesized via reaction of piperazine with triphosgene in DCM at 0°C, followed by ammonolysis. This method, though hazardous due to phosgene analogs, achieves 60% yield. The carboxamide group is introduced prior to benzoylation to avoid competing reactions .
Selective Benzoylation at the 4-Position
The preformed carboxamide undergoes benzoylation under mild conditions using benzoyl chloride and pyridine in DCM. This step proceeds with 70% yield, leveraging the diminished nucleophilicity of the carboxamide-substituted nitrogen to ensure regioselectivity .
Table 2: Direct Benzoylation Method Overview
Step | Reagents | Solvent | Temperature | Yield |
---|---|---|---|---|
1 | Triphosgene, NH₃ | DCM | 0°C | 60% |
2 | Benzoyl chloride, Pyridine | DCM | 25°C | 70% |
Alternative Pathways: Reductive Amination and Microwave-Assisted Synthesis
Reductive Amination of Glyoxylic Acid Derivatives
A less conventional approach involves reductive amination of 4-benzoylpiperazine-1-carbaldehyde using ammonium acetate and sodium cyanoborohydride. This method, while avoiding hazardous reagents, suffers from low yields (50%) and requires stringent pH control.
Microwave-Assisted Carboxamide Formation
Microwave irradiation accelerates the coupling of 4-benzoylpiperazine with formamide in the presence of triphenylphosphine and carbon tetrachloride. This method reduces reaction times from hours to minutes but remains experimental, with yields plateauing at 55% .
Industrial-Scale Considerations and Process Optimization
Solvent Selection and Waste Minimization
Toluene and DCM are preferred solvents due to their compatibility with Boc chemistry and ease of removal. Recent advances emphasize solvent recycling to align with green chemistry principles, reducing environmental impact .
Catalytic Advances in Carboxamide Formation
Palladium-catalyzed carbonylation represents a frontier in carboxamide synthesis. Using carbon monoxide and ammonia, this method directly converts aryl halides to carboxamides but remains under development for piperazine systems.
Analyse Des Réactions Chimiques
Amide Bond Formation
The carboxamide group is introduced through EDCI/HOBt-mediated coupling between 4-benzoylpiperazine derivatives and carboxylic acids. For example, coupling 4-formylbenzoic acid with N-Boc-piperazine under standard amidation conditions yields intermediates, followed by deprotection to generate the final product .
Reaction Conditions
Reactant A | Reactant B | Coupling Agent | Solvent | Yield (%) |
---|---|---|---|---|
4-Formylbenzoic acid | N-Boc-piperazine | EDCI/HOBt | DCM | 91.2 |
Benzoyl chloride | Piperazine-1-carboxamide | TEA/DCM | DCM | 86 |
Cyclization Strategies
Cyclization of intermediates with iodobenzene diacetate enables the formation of fused heterocyclic systems. For instance, ester intermediates undergo saponification and ammonolysis to yield carboxamide derivatives .
Stability and Reactivity Under Hydrolytic Conditions
The carboxamide group demonstrates stability under physiological conditions but undergoes pH-dependent hydrolysis :
Acidic Hydrolysis
Exposure to trifluoroacetic acid (TFA) removes tert-butoxycarbonyl (Boc) protecting groups without cleaving the carboxamide bond, as observed in PARP-1 inhibitor synthesis .
Basic Hydrolysis
In strongly basic conditions (e.g., NaOH), carboxamides may hydrolyze to carboxylic acids, though this is minimized in optimized synthetic routes .
Stability Profile
Condition | Stability | Key Observation | Source |
---|---|---|---|
pH 1–3 (HCl) | Stable | No degradation after 24 hours | |
pH 13 (NaOH) | Partial hydrolysis | 15% conversion to carboxylic acid |
Piperazine Ring Modifications
The piperazine nitrogen undergoes alkylation or acylation to introduce substituents. For example:
- Reductive amination with aldehydes modifies the piperazine ring while preserving the carboxamide .
- Buchwald–Hartwig coupling introduces aryl groups, enhancing binding affinity in kinase inhibitors .
Benzoyl Group Reactions
The benzoyl moiety participates in nucleophilic aromatic substitution (SNAr) with electron-deficient aryl halides, enabling diversification of the aromatic ring .
Example Reaction
text4-Benzoylpiperazine-1-carboxamide + 4-fluoro-3-nitrobenzene → Nitro-substituted derivative Conditions: DMF, 80°C, 12 hours Yield: 78% [3]
Role in Medicinal Chemistry
This compound derivatives exhibit dual functionality :
- The carboxamide forms hydrogen bonds with enzyme active sites (e.g., PARP-1 Gly863/Ser904) .
- The piperazine ring enhances solubility and pharmacokinetic properties .
Structure–Activity Relationship (SAR)
Modification Site | Effect on PARP-1 IC₅₀ (nM) | Key Finding |
---|---|---|
Carboxamide (R=H) | 2.6 | Baseline activity |
R=Cyclopropyl | 0.5 | 5.2x potency increase via steric effects |
Piperazine N-methyl | >10 | Reduced binding due to steric clash |
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Antitumor Activity
Recent studies have highlighted the potential of BPPC derivatives as novel inhibitors targeting specific pathways in cancer cells. For instance, a series of compounds based on the 4-benzoylpiperazine-1-carboxamide scaffold have been developed as TEAD inhibitors, which are crucial in the regulation of gene expression related to cancer progression. Among these, TM2 exhibited significant inhibition of TEAD2 and TEAD4 auto-palmitoylation with IC50 values of 156 nM and 38 nM, respectively, demonstrating its potential as an antitumor agent . This suggests that BPPC derivatives could be pivotal in developing targeted therapies for cancers driven by the YAP/TEAD signaling pathway.
Reversible TEAD Inhibition
The discovery of reversible TEAD inhibitors featuring the BPPC scaffold marks a significant advancement in targeted cancer therapy. Unlike irreversible inhibitors, these compounds may offer a more controlled therapeutic approach with potentially fewer side effects. The co-crystal structure analysis revealed a novel binding mode for TM2, indicating that BPPC derivatives can interact with previously unexplored binding sites on TEAD proteins . This opens avenues for further optimization and development of BPPC-based therapeutics.
Biochemical Research Tools
Cellular Mechanism Studies
BPPC and its derivatives serve as valuable tools in biochemical research to investigate cellular mechanisms. For example, their ability to inhibit specific protein interactions can help delineate pathways involved in cell proliferation and survival. The application of BPPC in studies assessing the role of TEAD proteins in oncogenesis provides insights into how these pathways can be manipulated for therapeutic benefit .
Table 1: Summary of Key Studies Involving this compound
Mécanisme D'action
The mechanism of action of 4-Benzoylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other molecular pathways, depending on its specific structural modifications.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The pharmacological and physicochemical profiles of piperazine derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives
*Inferred from structural similarity to bioactive 1,4-disubstituted piperazines .
Physicochemical Properties
- Lipophilicity : The benzoyl group in this compound increases logP compared to analogues with polar substituents (e.g., -OCH₃ or -Cl) .
- Solubility : Carboxamide derivatives generally exhibit moderate aqueous solubility, whereas thioamide analogues (e.g., 4-Benzyl-N-methylpiperazine-1-carbothioamide) are less soluble due to reduced polarity .
- Stability : Piperazine rings with electron-withdrawing groups (e.g., benzoyl) are less prone to oxidative degradation compared to alkyl-substituted derivatives .
Activité Biologique
4-Benzoylpiperazine-1-carboxamide (CAS No. 100138-46-3) is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities, particularly as an acetylcholinesterase inhibitor and a scaffold for various pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
This compound primarily acts as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism is particularly relevant for neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is compromised .
Additionally, this compound has been explored for its role in inhibiting TEAD transcription factors , which are involved in cellular growth and differentiation. Studies have shown that derivatives of this compound can inhibit TEAD auto-palmitoylation, with varying degrees of potency across different isoforms .
Inhibition Potency
The inhibition potency of this compound and its derivatives has been evaluated through various assays. For instance, one study reported IC50 values of 156 nM for TEAD2 and 38 nM for TEAD4, indicating strong inhibitory activity . These values highlight the compound's potential in therapeutic applications targeting TEAD-related pathways.
Acetylcholinesterase Inhibition
The compound's ability to inhibit acetylcholinesterase has been confirmed through enzyme activity assays. The inhibition kinetics suggest that it operates through a competitive mechanism, enhancing cholinergic transmission.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a model of Alzheimer's disease. The results indicated that treatment with this compound led to significant improvements in memory and cognitive function in animal models, correlating with increased acetylcholine levels.
Case Study 2: TEAD Inhibition
In another study focusing on cancer biology, derivatives based on the 4-benzoylpiperazine scaffold were shown to effectively inhibit TEAD-mediated transcriptional activity in vitro. The compounds demonstrated selective inhibition over other kinases, suggesting a favorable safety profile for further development .
Table 1: Inhibition Potency of 4-Benzoylpiperazine Derivatives
Compound | Target | IC50 (nM) |
---|---|---|
TM2 | TEAD2 | 156 |
TM2 | TEAD4 | 38 |
This compound | Acetylcholinesterase | Not specified |
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Solubility | Moderate (2 mg/L) |
Half-life | ~2.9 hours |
Bioavailability | Moderate (41%) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Benzoylpiperazine-1-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often functionalized using benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Reaction optimization, such as controlling temperature (e.g., 0–25°C) and stoichiometry of reagents, is critical. Purification via flash chromatography or crystallization (e.g., using ethyl acetate/hexane) typically yields >85% purity. Monitor reaction progress using TLC and confirm purity via HPLC or NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR confirm the benzoyl and carboxamide moieties. Look for characteristic peaks: benzoyl aromatic protons (~7.5 ppm) and piperazine methylene groups (~3.5 ppm) .
- HRMS : Validate molecular weight with <2 ppm error. For example, a parent ion at m/z 275.1274 (CHNO) confirms the structure .
- FTIR : Stretching vibrations for amide C=O (~1650 cm) and benzoyl carbonyl (~1680 cm) distinguish functional groups .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carboxamide group. Avoid exposure to moisture or strong acids/bases. Conduct stability assays via accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for targeted biological activity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinity to targets like dopamine receptors. Focus on the benzoyl group’s π-π stacking with aromatic residues (e.g., Phe346 in D receptors) .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzoyl ring) with activity. Validate predictions via synthesis and in vitro assays .
Q. What strategies resolve contradictions in reported biological activity data for piperazine carboxamide derivatives?
- Methodological Answer :
- Assay Standardization : Replicate studies under uniform conditions (e.g., cell line: HEK-293, ATP concentration: 10 µM).
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxamide) that may interfere with activity .
- Structural Confirmation : Re-examine batch purity via X-ray crystallography (e.g., CCDC-1990392 for analogous compounds) to rule out polymorphic effects .
Q. How can reaction scalability be improved without compromising enantiomeric purity in asymmetric syntheses of this compound analogs?
- Methodological Answer :
- Catalyst Screening : Chiral Ir-complexes (e.g., (R)-BINAP) achieve >90% ee in allylic amination reactions. Optimize solvent (DMF vs. THF) and temperature (50–70°C) .
- Continuous Flow Systems : Enhance mixing efficiency and reduce racemization. Monitor enantiopurity via SFC (supercritical fluid chromatography) .
Q. What mechanistic insights explain the compound’s selectivity for enzyme inhibition over receptor antagonism?
- Methodological Answer :
- Kinetic Studies : Perform time-dependent inhibition assays (e.g., COX-2 IC = 0.8 µM vs. 5-HT IC = 15 µM).
- Mutagenesis Analysis : Identify key residues (e.g., Tyr385 in COX-2) critical for binding via site-directed mutagenesis .
Q. Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to evaluate the compound’s cytotoxicity and therapeutic index?
- Methodological Answer :
- MTT Assay : Test concentrations from 1 nM to 100 µM in triplicate across cancer (HeLa) and normal (HEK-293) cell lines. Calculate IC and selectivity index (SI = IC/IC) .
- Apoptosis Markers : Use Annexin V/PI staining and caspase-3 activation to differentiate cytostatic vs. cytotoxic effects .
Q. What statistical approaches are recommended for analyzing variability in synthetic yields across batches?
- Methodological Answer :
- ANOVA : Compare yields under varying conditions (e.g., solvent, catalyst loading). Identify outliers via Grubbs’ test.
- DOE (Design of Experiments) : Use a 3-factor (temperature, pH, stoichiometry) Box-Behnken model to optimize yield .
Q. Safety and Compliance
Q. What are the critical safety protocols for handling this compound in vivo studies?
Propriétés
IUPAC Name |
4-benzoylpiperazine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c13-12(17)15-8-6-14(7-9-15)11(16)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEIMHKHXPBUCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590447 | |
Record name | 4-Benzoylpiperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100138-46-3 | |
Record name | 4-Benzoylpiperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.